

A Comprehensive Spectroscopic Guide to (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,4-Dichloropyridin-3-yl)methanol

Cat. No.: B1453035

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Introduction: The Structural Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. **(2,4-Dichloropyridin-3-yl)methanol** (CAS No. 185331-83-3), a substituted pyridine, represents a key building block whose purity and structural integrity are critical for downstream applications, including drug development and materials science. The presence of a reactive hydroxymethyl group and the specific substitution pattern of chloro- atoms on the pyridine ring dictates its chemical behavior and potential biological activity.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to unequivocally identify and characterize **(2,4-Dichloropyridin-3-yl)methanol**. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond merely presenting the data, this paper explains the underlying principles and experimental considerations, offering a holistic view for researchers, scientists, and quality control professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **(2,4-Dichloropyridin-3-yl)methanol**. The NMR data is predicted based on established substituent effects on the

pyridine ring, providing a robust benchmark for experimental verification.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~7.45	d	~5.2	1H
H-6	~8.30	d	~5.2	1H
-CH ₂ -	~4.85	s	-	2H

| -OH | ~2.50 | br s | - | 1H |

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~152
C-3	~135
C-4	~148
C-5	~122
C-6	~150

| -CH₂OH | ~59 |

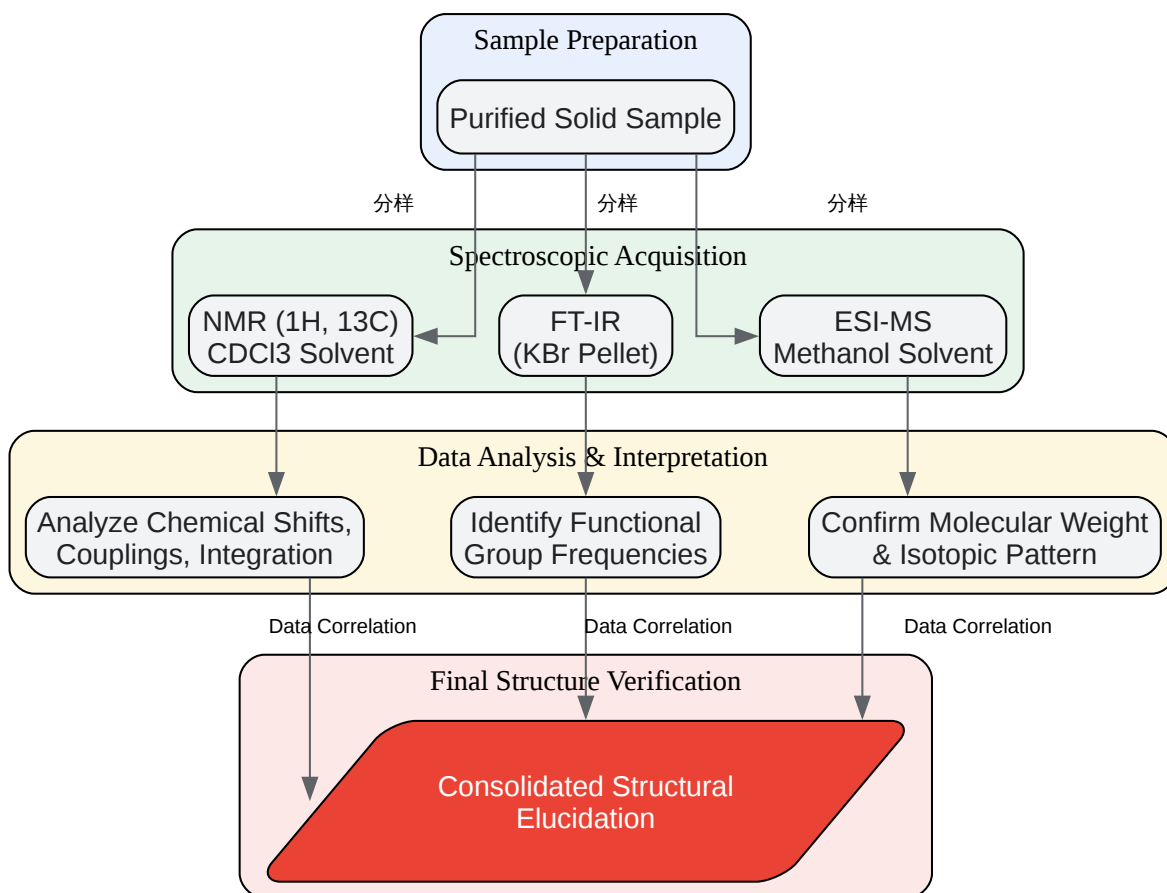
Table 3: Key IR and MS Data

Spectroscopic Technique	Feature	Expected Value / Observation
Infrared (IR)	O-H stretch (broad)	3400-3200 cm⁻¹
	Aromatic C-H stretch	3100-3000 cm ⁻¹
	C=N, C=C ring stretch	1600-1450 cm ⁻¹
	C-O stretch	~1050 cm ⁻¹
	C-Cl stretch	800-600 cm ⁻¹
Mass Spectrometry (MS)	Molecular Formula	C ₆ H ₅ Cl ₂ NO
	Molecular Weight	178.02 g/mol
	Predicted M ⁺ Peak (m/z)	177

| | Isotopic Pattern | M, M+2, M+4 peaks in ~9:6:1 ratio |

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a small molecule like **(2,4-Dichloropyridin-3-yl)methanol** is crucial for ensuring data from each technique corroborates the others, leading to an unambiguous structural assignment.

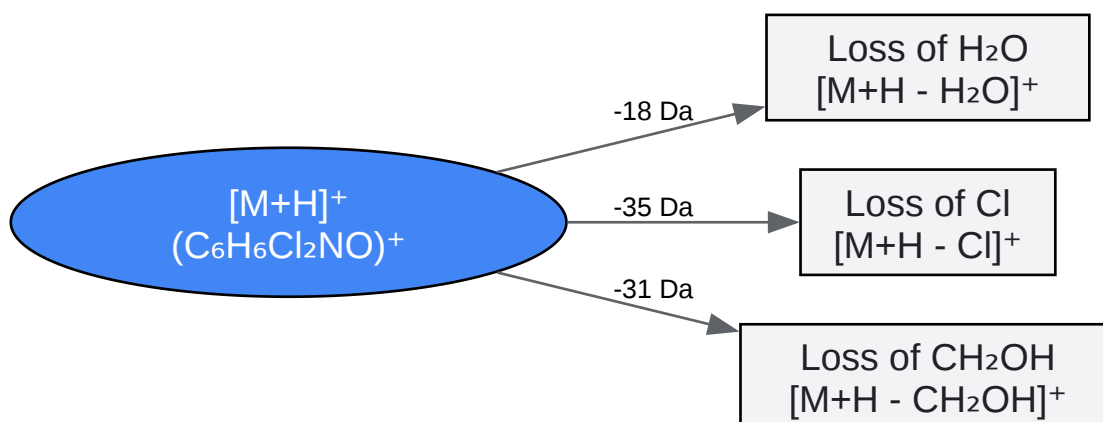
Predicted ¹H NMR Assignments

H-6: ~8.30 ppm (d)

H-5: ~7.45 ppm (d)

-CH₂~: ~4.85 ppm (s)

-OH: ~2.50 ppm (br s)



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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (2,4-Dichloropyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453035#spectroscopic-data-for-2-4-dichloropyridin-3-yl-methanol-nmr-ir-ms]

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